Eptaloprost - 90693-76-8

Eptaloprost

Catalog Number: EVT-445524
CAS Number: 90693-76-8
Molecular Formula: C24H34O5
Molecular Weight: 402.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Eptaloprost is an analogue of Cicaprost, which is a highly potent anti-metastatic, analogue of Prostacyclin.

Overview

Eptaloprost is a synthetic compound classified as a prostacyclin agonist, primarily developed for the treatment of cardiovascular diseases and certain tumors. It mimics the action of prostacyclin (PGI2), a naturally occurring eicosanoid that plays a vital role in vascular homeostasis by inhibiting platelet aggregation and promoting vasodilation. Eptaloprost's chemical identity is denoted by the CAS number 90693-76-8, and it is part of the broader class of prostaglandin analogues, which are known for their therapeutic applications in various medical conditions, particularly in ophthalmology and cardiology.

Molecular Structure Analysis

Eptaloprost has a distinct molecular structure characterized by its complex arrangement of carbon, hydrogen, and oxygen atoms. The molecular formula is C24H34O5C_{24}H_{34}O_{5}, and its InChI key is MAUUNYHAXGTMMQ-AMXXQSRZSA-N. The compound features multiple functional groups that contribute to its biological activity, including hydroxyl groups and double bonds that enhance its interaction with biological targets.

Molecular Data

  • Molecular Formula: C24H34O5C_{24}H_{34}O_{5}
  • Molecular Weight: 402.52 g/mol
  • InChI: InChI=1S/C24H34O5/c1-3-4-5-7-17(2)22(25)10-9-20-21-15-18(14-19(21)16-23(20)26)11-13-29-12-6-8-24(27)28/h11,17,19-23,25-26H,3,6-8,12-16H2,1-2H3,(H,27,28)/b18-11+/t17-,19-,20+,21-,22+,23+/m0/s1.
Chemical Reactions Analysis

Eptaloprost can undergo various chemical reactions typical for prostaglandin analogues, including oxidation, reduction, and substitution reactions. While specific reaction pathways are not extensively documented in public sources, it is known that these reactions can lead to the formation of various derivatives that may possess altered pharmacological properties. The lack of detailed reaction mechanisms in the literature suggests that much of this information is proprietary or under active research .

Mechanism of Action

The mechanism of action for Eptaloprost involves its binding to prostacyclin receptors (IP receptors) on vascular smooth muscle cells and platelets. This interaction leads to vasodilation and inhibition of platelet aggregation—key processes in managing cardiovascular health. By mimicking the effects of natural prostacyclin, Eptaloprost promotes increased blood flow and reduces the risk of thrombosis in patients with cardiovascular diseases .

Physical and Chemical Properties Analysis

Eptaloprost exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Sensitive to light and air; should be stored under inert conditions to maintain stability.
    These properties are crucial for its formulation in pharmaceutical preparations and influence its bioavailability and therapeutic efficacy .
Applications

Eptaloprost is primarily utilized in scientific research related to cardiovascular health and ocular conditions. Its applications include:

Introduction to Eptaloprost

Chemical Classification and Structural Properties

Eptaloprost (latanoprost) is classified as a synthetic prostaglandin analog with the chemical name isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate. Its molecular formula is C₂₆H₄₀O₅, corresponding to a molecular weight of 432.60 g/mol [3] [4] [8]. Structurally, it features three critical modifications from native PGF2α:

  • Isopropyl Ester Group: Enhances corneal permeability and serves as a prodrug moiety.
  • Phenyl Ring: Substituted at the C-17 position of the omega chain, increasing selectivity for the prostaglandin F (FP) receptor.
  • Double Bond Configuration: A cis-double bond at C5–C6 (5Z configuration) essential for biological activity [3] [6].

The compound exists as a colorless to slightly yellow oil. It is formulated as a 0.005% (50 µg/mL) ophthalmic solution in aqueous buffer with benzalkonium chloride. Its chemical stability is temperature- and light-sensitive, degrading rapidly under UV exposure or temperatures >25°C [4] [6].

Table 1: Key Structural Properties of Eptaloprost (Latanoprost)

PropertySpecification
IUPAC NamePropan-2-yl (5Z)-7-{(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl}hept-5-enoate
Molecular FormulaC₂₆H₄₀O₅
CAS Registry Number130209-82-4
Stereochemistry5 defined stereocenters + 1 double-bond stereo (5Z)
Prodrug ActivationHydrolysis by corneal esterases to active acid
Lipophilicity (Log P)Increased vs. PGF2α due to phenyl and ester groups

Historical Development and Originator Background

Eptaloprost (latanoprost) was developed by the Pharmacia & Upjohn company (later acquired by Pfizer). Its development stemmed from research into prostaglandin analogs that could reduce IOP without the inflammatory side effects of natural PGF2α [3] [4]. Key milestones include:

  • 1996: Received FDA approval in the United States and EMA approval in the European Union under the brand name Xalatan®, becoming the first prostaglandin analog approved for glaucoma.
  • 1997–2001: Demonstrated superior IOP reduction (25–39%) versus timolol in phase IV trials, establishing it as first-line therapy [3] [5].
  • 2001: Added to the World Health Organization Model List of Essential Medicines.
  • 2011: Patent expiration, enabling global generic production.
  • 2023: Approved in the EU as Catiolanze® (Santen Oy) for pediatric glaucoma from age 4 [4].

The discovery team optimized the pharmacophore by incorporating a phenyl ring at C-17, which drastically improved FP receptor selectivity and reduced conjunctival hyperemia compared to earlier analogs. The prodrug design (isopropyl ester) solved earlier compounds’ poor corneal penetration [3] [6].

Table 2: Development Milestones of Eptaloprost (Latanoprost)

YearEventSignificance
1996FDA/EMA approval (Xalatan®)First topical prostaglandin for glaucoma
1998Fixed-dose combo with timolol (Xalacom®)Enhanced efficacy via dual-mechanism action
2001WHO Essential Medicine listingGlobal accessibility improvement
2011Patent expiryGeneric versions launched (e.g., Xiidra®, Iyuzeh®)
2019Netarsudil/latanoprost FDC (Rocklatan®) approvedFirst ROCK inhibitor + prostaglandin combo
2023Pediatric approval (Catiolanze® in EU)Expanded indication to children ≥4 years

Therapeutic Class and Mechanistic Overview

Eptaloprost (latanoprost) belongs to the therapeutic class of ocular hypotensive agents, specifically prostaglandin F2α analogs. It reduces IOP by selectively agonizing prostaglandin F (FP) receptors in the ciliary body and sclera [3] [5] [7].

Mechanism of Action:

  • Receptor Activation:
  • Binds Gq-protein-coupled FP receptors on ciliary smooth muscle cells [5] [7].
  • Preferential activation of the FPA receptor isoform over FPB.
  • Extracellular Matrix Remodeling:
  • Upregulates matrix metalloproteinases (MMPs: MMP-1, MMP-2, MMP-3, MMP-9).
  • Degrades collagen types I/III/IV, fibronectin, and elastin in ciliary muscle bundles [5] [7].
  • Enhanced Uveoscleral Outflow:
  • Opens alternative drainage routes (interstitial spaces between ciliary muscle fibers).
  • Increases aqueous humor outflow by 30–55%, independent of trabecular meshwork [3] [7].
  • Cellular Effects:
  • Relaxes ciliary muscle via cytoskeletal rearrangement.
  • Downregulates TGF-β2 and TIGR/MYOC (myocilin) expression in trabecular meshwork cells [5].

Pharmacodynamically, IOP reduction begins within 3–4 hours, peaks at 8–12 hours, and persists ≥24 hours, enabling once-daily dosing. Peak aqueous humor concentrations occur at 2 hours post-administration [3] [5].

Therapeutic Applications:

  • Primary Open-Angle Glaucoma (POAG): First-line monotherapy (IOP reduction: 22–39%).
  • Ocular Hypertension: Superior to β-blockers (e.g., timolol) in long-term control.
  • Angle-Closure Glaucoma (adjunct): Post-iridotomy in patients with residual IOP elevation.
  • Pediatric Glaucoma: Approved for ages ≥4 years (EU, 2023) [3] [4] [5].

Table 3: Key Mechanistic Targets of Eptaloprost

TargetBiological EffectTherapeutic Outcome
FP receptor (ciliary muscle)MMP activation, ECM degradation↑ Uveoscleral outflow
MYOC/TIGR gene (trabeculum)Reduced myocilin expression↓ Outflow resistance
Ciliary smooth muscleCytoskeletal relaxation, cell shape change↑ Permeability of drainage pathways

Properties

CAS Number

90693-76-8

Product Name

Eptaloprost

IUPAC Name

4-[(2E)-2-[(3aS,4S,5R,6aS)-5-hydroxy-4-[(3S,4S)-3-hydroxy-4-methylnona-1,6-diynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]ethoxy]butanoic acid

Molecular Formula

C24H34O5

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C24H34O5/c1-3-4-5-7-17(2)22(25)10-9-20-21-15-18(14-19(21)16-23(20)26)11-13-29-12-6-8-24(27)28/h11,17,19-23,25-26H,3,6-8,12-16H2,1-2H3,(H,27,28)/b18-11+/t17-,19-,20+,21-,22+,23+/m0/s1

InChI Key

MAUUNYHAXGTMMQ-AMXXQSRZSA-N

SMILES

CCC#CCC(C)C(C#CC1C(CC2C1CC(=CCOCCCC(=O)O)C2)O)O

Synonyms

eptaloprost

Canonical SMILES

CCC#CCC(C)C(C#CC1C(CC2C1CC(=CCOCCCC(=O)O)C2)O)O

Isomeric SMILES

CCC#CC[C@H](C)[C@@H](C#C[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/COCCCC(=O)O)/C2)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.